Product packaging for (3-Bromobenzyl)(4-fluorophenyl)sulfane(Cat. No.:)

(3-Bromobenzyl)(4-fluorophenyl)sulfane

Cat. No.: B7857727
M. Wt: 297.19 g/mol
InChI Key: YQANFXWDDVTHHT-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, a class of organic substances containing carbon-sulfur bonds, are fundamental to numerous areas of science and industry. jmchemsci.comwikipedia.org Their importance is rooted in their diverse natural occurrence and remarkable chemical properties. britannica.com In nature, sulfur is essential for life, forming the core of the amino acids cysteine and methionine, which are critical for the structure and function of proteins and enzymes. wikipedia.org Glutathione, another vital organosulfur molecule, plays a key role in cellular protection against oxidative stress. britannica.com The significance of this class is further underscored by the number of life-saving pharmaceuticals that contain sulfur, including the iconic antibiotic penicillin and various sulfa drugs. wikipedia.org

Beyond their biological roles, organosulfur compounds are highly valued in chemical synthesis as versatile reagents and building blocks. jmchemsci.combritannica.com The unique characteristics of the sulfur atom, such as its ability to exist in multiple oxidation states (thiol, sulfide (B99878), sulfoxide (B87167), sulfone) and the acidity of thiols, provide chemists with a rich toolbox for constructing complex molecules. nih.gov This versatility extends to materials science, where sulfur-containing polymers are used for applications like the crosslinking of rubber, and to agrochemicals, where organosulfur compounds contribute to the development of new pesticides and herbicides. wikipedia.orgacs.org Consequently, the study of organosulfur chemistry remains a vibrant and essential part of contemporary research, driving innovation in medicine, industry, and fundamental science. jmchemsci.comresearchgate.net

Contextualization of (3-Bromobenzyl)(4-fluorophenyl)sulfane within the Broader Field of Aromatic Thioether Chemistry

This compound belongs to the aromatic thioether (or aryl sulfide) subclass of organosulfur compounds. Aromatic thioethers are characterized by a sulfur atom bonded to at least one aromatic ring, with a general structure of Ar-S-R or Ar-S-Ar'. jmchemsci.com These compounds are prominent structural motifs in a wide array of pharmaceuticals, natural products, and functional materials. jst.go.jprsc.org

The specific structure of this compound features a sulfur atom bridging a 3-bromobenzyl group and a 4-fluorophenyl group. The presence of halogen atoms (bromine and fluorine) on the aromatic rings makes this compound a valuable synthetic intermediate. Halogenated organic compounds are frequently used in cross-coupling reactions, allowing for the straightforward introduction of new functional groups to build more complex molecular architectures. Therefore, a compound like this compound is likely utilized as a building block in medicinal chemistry and drug discovery programs. nih.gov

Below are key properties of the compound:

PropertyValue
IUPAC Name 1-Bromo-3-[[(4-fluorophenyl)sulfanyl]methyl]benzene nih.gov
Synonym (3-Bromobenzyl)(4-fluorophenyl)sulfide
Molecular Formula C₁₃H₁₀BrFS bldpharm.com
Molecular Weight 313.19 g/mol
CAS Number 1443304-45-7 bldpharm.combldpharm.com
Key Structural Features Aromatic thioether, Bromobenzene moiety, Fluorobenzene moiety

Overview of Current Research Gaps and Emerging Opportunities in Thioether Synthesis and Reactivity Studies

The synthesis and manipulation of thioethers is a cornerstone of organic chemistry, yet the field is continually evolving to address existing limitations and embrace new technologies.

Thioether Synthesis:

Historically, the construction of thioether bonds has been dominated by methods such as the S_N2 reaction of an alkyl halide with a thiolate and metal-catalyzed cross-coupling reactions (e.g., using palladium or copper) between aryl halides and thiols. jst.go.jpacsgcipr.org While effective, these methods often suffer from significant drawbacks. A major research gap has been the reliance on volatile and malodorous thiols, which are toxic and unpleasant to handle. acsgcipr.orgias.ac.in Furthermore, many traditional methods require harsh reaction conditions or have a limited tolerance for other functional groups on the substrates. rsc.org

To address these gaps, several exciting opportunities have emerged:

Odorless Reagents: Researchers are developing odorless and stable thiol surrogates, such as potassium xanthates or N-borylthioamides, which can generate the necessary sulfur nucleophile in situ, improving laboratory safety and convenience. researchgate.netnih.gov

Advanced Catalysis: There is a strong push towards developing novel catalytic systems. This includes catalyst-free methods that work under mild conditions, as well as advanced strategies like photocatalysis and C-H bond activation, which offer more efficient and atom-economical routes to thioethers. acs.orgacsgcipr.org

Asymmetric Synthesis: The creation of chiral thioethers, where the carbon atom adjacent to the sulfur is a stereocenter, is a significant challenge. New methods in asymmetric synthesis are being developed to produce enantiomerically pure thioethers, which are crucial for pharmaceuticals where stereochemistry dictates biological activity. nih.govbeilstein-journals.org

Thioether Reactivity:

The reactivity of the thioether linkage itself presents both challenges and opportunities. The sulfur atom is readily oxidized, typically to a sulfoxide and then to a sulfone. nih.gov A research gap lies in achieving high selectivity for a specific oxidation state, as over-oxidation can be a common side reaction. orgsyn.org

Emerging research has turned this reactivity into a powerful tool:

Responsive Drug Delivery: The oxidation of a thioether from a relatively nonpolar group to a highly polar sulfoxide or sulfone can be used as a chemical trigger. nih.gov Scientists are designing drug delivery systems where a therapeutic agent is encapsulated within a thioether-containing polymer. nih.gov In environments with high levels of reactive oxygen species (ROS), such as cancer cells, the thioether is oxidized, causing the polymer to change its structure and release the drug precisely at the site of disease. nih.gov This strategy offers a promising avenue for creating more targeted and effective therapies with fewer side effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrFS B7857727 (3-Bromobenzyl)(4-fluorophenyl)sulfane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQANFXWDDVTHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 3 Bromobenzyl 4 Fluorophenyl Sulfane

Diverse Synthetic Routes to Aryl Sulfanes: A Critical Review of Methodologies

The construction of the aryl-sulfur linkage in molecules like (3-Bromobenzyl)(4-fluorophenyl)sulfane can be approached by forming the bond between the 4-fluorophenyl group and the sulfur atom, or the 3-bromobenzyl group and the sulfur atom. This involves the reaction of a corresponding thiol with an appropriate halide or other activated substrate. The primary precursors for the target molecule would be 4-fluorothiophenol (B130044) and 3-bromobenzyl bromide, or alternatively, 3-bromobenzylthiol and a 4-fluorophenyl halide.

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the formation of C-S bonds. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, a thiolate anion. acsgcipr.org For the SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. acsgcipr.org

In the context of synthesizing this compound, an SNAr pathway would typically involve the reaction of 4-fluorothiophenol with an activated aryl halide. However, the fluorine substituent on the target's phenyl ring is not a sufficiently strong EWG to facilitate a classical SNAr reaction under standard conditions. jst.go.jp More commonly, aryl halides bearing nitro or cyano groups are used. researchgate.net For instance, nitro-substituted aryl halides react readily with thiols in the presence of a base like potassium phosphate (B84403) or cesium carbonate to yield the corresponding aryl thioethers in high yields. researchgate.net

Recent studies have explored milder conditions for SNAr reactions. For example, it has been found that many electron-deficient heteroaryl halides can undergo SNAr with thiols at room temperature to 100 °C using potassium carbonate (K₂CO₃) as a base and dimethylacetamide (DMAc) as the solvent. nih.gov While less studied than their ether counterparts, thioether formation via SNAr can be achieved under mild conditions (0 to 25 °C) using t-BuOK as a base and DMF as a solvent, avoiding the need to pre-form the thiolate. jst.go.jp For less reactive substrates, such as aryl fluorides activated by a weaker EWG, the addition of a phase-transfer catalyst like 18-crown-6-ether has been shown to be effective. jst.go.jpnih.gov

Substrate 1Substrate 2Catalyst/BaseSolventConditionsYieldCitation
NitroarenesThiolsPotassium Phosphate-MildGood to Excellent researchgate.net
Heteroaryl HalidesThiolsK₂CO₃DMAcrt - 100 °CGood nih.gov
Aryl HalidesThiolst-BuOKDMF0 - 25 °C- jst.go.jp
Aryl Fluorides (with weak EWG)Thiolst-BuOK / 18-crown-6DMF0 - 25 °C- jst.go.jpnih.gov
Electron-poor Aryl HalidesThiolsK₂CO₃DMAcrt - 60 °CGood rsc.orgrsc.org
Heteroaryl HalidesThiolsNoneWater-Good to Excellent researchgate.net

Transition metal catalysis has revolutionized the synthesis of aryl sulfanes, offering milder conditions and broader substrate scope compared to traditional methods. rsc.orgnih.gov Palladium, copper, and nickel are the most prominent metals employed for this purpose. bohrium.com

The Ullmann condensation is a classic copper-promoted reaction for forming C-S bonds by coupling an aryl halide with a thiol. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems.

Contemporary Ullmann-type reactions often employ soluble copper(I) catalysts, such as copper(I) iodide (CuI), in the presence of ligands and a base. nih.gov These modifications allow the reactions to proceed at lower temperatures and with greater functional group tolerance. For example, a regioselective method for C-S bond formation has been developed using a Cu/Cu₂O catalyst system with 2-halobenzoic acids and thiols in 2-ethoxyethanol, eliminating the need for strong bases or other additives and providing yields between 81% and 99%. nih.gov Ligands such as diamines and acetylacetonates (B15086760) can further improve the efficiency of these couplings. wikipedia.org The general mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org

Aryl HalideThiol/Sulfur SourceCatalyst SystemBaseSolventConditionsYieldCitation
Aryl HalidesThiolsCopper (stoichiometric)-High-boiling polar solvents>200 °C- wikipedia.orgnih.gov
2-Bromobenzoic acidThiolsCu/Cu₂OK₂CO₃2-Ethoxyethanol130 °C81-99% nih.gov
(Hetero)aryl ChloridesThiolsCuCl / BPPRO---Good rsc.org
Phenolic EstersArylboronic Acids / S₈Copper saltsKF or NaOt-BuPEG200-Good organic-chemistry.orgthieme-connect.com

The palladium-catalyzed Buchwald-Hartwig amination, a powerful method for C-N bond formation, has been successfully adapted for the synthesis of aryl thioethers. wikipedia.orgacsgcipr.org This approach involves the cross-coupling of aryl halides or triflates with thiols in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govacs.org

The choice of ligand is critical to the success of the reaction, as thiols can act as catalyst poisons. acs.org Early systems utilized chelating bisphosphine ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) to prevent catalyst deactivation and expand the scope to include primary amines (in amination) and various thiols. wikipedia.org More recent developments have shown that certain sterically hindered biaryl monophosphine ligands can form exceptionally active catalysts, enabling C-S coupling to occur at room temperature with soluble bases and accommodating base-sensitive functional groups. acs.org For example, a catalyst system of Pd(OAc)₂ with the Xantphos ligand has been used for the efficient coupling of aryl halides with indium tri(organothiolate)s. organic-chemistry.org Mechanochemical methods, such as ball-milling, have also been developed, offering an operationally simple process that can be run without a dry solvent or inert atmosphere. acs.org

Aryl Halide/TriflateThiol SourceCatalyst / LigandBaseSolventConditionsCitation
Aryl HalidesTin AmidesPdCl₂(P(o-Tolyl)₃)₂-Toluene (B28343)100 °C nih.gov
Aryl HalidesThiolsPd(OAc)₂ / Monophosphine LigandsSoluble bases-Room Temp acs.org
Aryl/Vinyl Halides/TriflatesIndium Tri(organothiolate)sPd(OAc)₂ / XantphosDIPEADMF100 °C organic-chemistry.org
Aryl Bromides/ChloridesAliphatic/Aromatic ThiolsPd(OAc)₂ / 1,1'-Bis(diisopropylphosphino)ferrocene--- acs.org
Aryl HalidesThiolsPd CatalystBase-Ball-milling acs.org

Modern copper-catalyzed methods for C-S bond formation have emerged as cost-effective and efficient alternatives to palladium-based systems. rsc.org These reactions often proceed under milder conditions and exhibit broad substrate compatibility. Significant progress has been made in developing ligand-supported copper catalysts that enhance reactivity and selectivity. mdpi.com

For instance, a combination of a copper catalyst with specific oxalic diamide (B1670390) ligands allows for the coupling of unreactive (hetero)aryl halides with thiols at low catalyst loadings. rsc.orgrsc.org Another innovative approach utilizes elemental sulfur (S₈) as the sulfur source, coupling phenolic esters with arylboronic acids in the presence of a copper catalyst to form unsymmetrical diaryl sulfides, thereby avoiding the use of odorous thiols. organic-chemistry.orgthieme-connect.com Furthermore, highly efficient and mild methods compatible with biological molecules have been developed, using CuSO₄ as the catalyst and Na₂S₂O₃ as the sulfur source in water at room temperature. rsc.org These advancements highlight the versatility and growing importance of copper catalysis in C-S bond formation.

Substrate 1Substrate 2Catalyst SystemConditionsKey FeaturesCitation
(Hetero)aryl HalidesThiolsCu-catalyst / Oxalic Diamide LigandsMild, low catalyst loadingCouples unreactive halides rsc.orgrsc.org
Phenolic EstersArylboronic AcidsCopper salts / S₈Green solvent (PEG200)Odorless, uses S₈ as sulfur source organic-chemistry.orgthieme-connect.com
Various BiomoleculesNa₂S₂O₃CuSO₄Water, Room Temp, AirBiomolecule-compatible rsc.org
2-IodoketonesXanthateCu-catalystDomino processSynthesis of dihydrobenzothiophenes rsc.org

Radical-mediated reactions offer an alternative pathway for C-S bond formation, often proceeding under metal-free conditions. These methods typically involve the generation of a thiyl radical, which then reacts with an aromatic partner.

One common strategy is the direct C-H thiolation of arenes. For example, an aerobic, metal-free, visible-light-induced method has been reported for the regioselective cross-coupling of phenols with thiophenols. nih.gov Mechanistic studies suggest that a disulfide radical cation plays a key role in this process. nih.gov Another approach involves the use of sulfonium (B1226848) salts as aryl radical precursors. These salts can be generated from arenes and then participate in photoredox-catalyzed coupling reactions. researchgate.net Oxidative cross-dehydrogenative coupling provides another route, where the reactivity of sulfur is reversed in the presence of a suitable oxidant and strong acid, enabling the selective C-H functionalization of electron-rich aromatic systems. acs.org These radical-based methods are a rapidly developing area, providing novel and complementary strategies for the synthesis of aryl sulfanes.

Synthesis via Thioacetal and Hemithioacetal Intermediates

The synthesis of unsymmetrical sulfanes (thioethers) can sometimes be achieved through intermediates like thioacetals and hemithioacetals. wikipedia.orgacs.org A plausible, albeit indirect, route to this compound could leverage the chemistry of these functional groups.

Hemithioacetal Pathway: Hemithioacetals (R-CH(OH)-SR') are typically transient intermediates formed from the reaction of an aldehyde with a thiol and are often not isolated. wikipedia.org A conceivable synthetic strategy would begin with the formation of a hemithioacetal from 3-bromobenzaldehyde (B42254) and 4-fluorothiophenol. The hydroxyl group of this intermediate would then need to be converted into a good leaving group (e.g., by protonation and dehydration or conversion to a tosylate) followed by reduction to yield the final sulfane. This multi-step process is less direct than standard S-alkylation.

Thioacetal Pathway: A more viable approach could involve the formation of an unsymmetrical thioacetal. The direct synthesis of unsymmetrical thioacetals from an aldehyde and two different thiols is challenging, often resulting in a statistical mixture of products. nih.gov A more controlled, stepwise approach would be necessary. For instance, one could first synthesize a mixed S,O-acetal from 3-bromobenzaldehyde, which is then converted to a thioacetal.

Alternatively, a Pummerer-type reaction of a suitable sulfoxide (B87167) precursor could generate a thionium (B1214772) ion, which can be trapped by a thiol. However, a more direct synthesis of unsymmetrical thioacetals involves the acid-catalyzed reaction of an aldehyde with a mixture of thiols, where kinetic control can sometimes favor the desired mixed product. nih.gov A subsequent selective reduction of the C-S bond would be required to arrive at the target sulfane, making this a less common or efficient method compared to direct C-S coupling.

Detailed Synthetic Procedures for this compound

The most direct and conventional method for synthesizing this compound would be the nucleophilic substitution reaction between a 3-bromobenzyl electrophile and a 4-fluorothiophenolate nucleophile. This is analogous to the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

Precursor Synthesis and Advanced Purification Strategies

Precursor Synthesis: The primary precursors for this synthesis are 4-fluorothiophenol and a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide).

4-Fluorothiophenol: This compound is commercially available. Its synthesis can be achieved from 4-fluoroaniline (B128567) via the Leuckart thiophenol synthesis, which involves diazotization followed by reaction with potassium ethyl xanthate and subsequent hydrolysis.

3-Bromobenzyl Bromide: This precursor can be synthesized from 3-bromotoluene (B146084) via free-radical bromination. chemistrysteps.com This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) using N-bromosuccinimide (NBS) as the brominating agent to selectively halogenate the benzylic position. chemistrysteps.com

Advanced Purification Strategies: The crude this compound product would likely contain unreacted precursors and potentially byproducts from elimination or over-alkylation.

Chromatography: Flash column chromatography on silica (B1680970) gel is the most common and effective method for purifying diaryl sulfanes and related compounds. d-nb.infoorgsyn.org A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, would likely be effective in separating the non-polar product from more polar impurities.

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system could be an effective purification method to obtain a highly pure, crystalline product.

Distillation: If the product is a high-boiling liquid and thermally stable, vacuum distillation could be employed for purification, although chromatography is generally preferred for this class of compounds.

Optimization of Reaction Conditions: Parametric Studies on Temperature, Solvent Systems, Catalyst Loading, and Ligand Effects

For a standard S-alkylation, reaction conditions can be optimized to maximize yield and minimize side reactions. For a potential metal-catalyzed cross-coupling, parameters like catalyst and ligand are critical. acsgcipr.org

Illustrative Parametric Study for S-Alkylation: The reaction would involve treating 4-fluorothiophenol with a base to form the thiophenolate, followed by the addition of 3-bromobenzyl bromide.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Acetonitrile8075
2NaHTHF2590
3NaHDMF2595
4Cs₂CO₃Acetonitrile8082
5NaOH (aq)Toluene (PTC)6065

This table is illustrative, based on typical results for S-alkylation reactions, and does not represent actual experimental data for the target compound.

Temperature: Benzylic halides are reactive, so the reaction can often proceed at room temperature, especially with a strong base like sodium hydride (NaH). numberanalytics.com Higher temperatures may increase the rate but can also promote unwanted elimination side reactions. sacredheart.edu

Solvent Systems: Polar aprotic solvents like DMF or DMSO are generally excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. numberanalytics.comyoutube.com Acetonitrile and THF are also common choices. Phase-transfer catalysis (PTC) using a non-polar solvent like toluene with an aqueous base offers an alternative that can simplify workup. researchgate.net

Catalyst Loading and Ligand Effects: While a direct S-alkylation may not require a catalyst, a cross-coupling approach (e.g., between 3-bromobenzyl thiol and 1-bromo-4-fluorobenzene) would. In such cases, palladium or nickel catalysts are common. nih.govnih.gov The choice of phosphine ligand (e.g., bulky monophosphines like tBuXPhos or chelating bisphosphines like dppf) and catalyst loading (typically 1-5 mol%) would be critical variables to optimize. acs.orgchemrxiv.orgacs.org

Considerations for Stereochemical Control in Sulfane Synthesis

The benzylic carbon in the 3-bromobenzyl moiety is prochiral. If the synthesis proceeds via a nucleophilic substitution at this carbon, stereochemistry becomes a relevant consideration.

Sₙ2 Pathway: If the reaction follows a pure Sₙ2 mechanism, attack of the 4-fluorothiophenolate occurs from the backside relative to the leaving group (e.g., bromide). libretexts.org If a chiral, enantiopure 3-bromobenzyl precursor (e.g., one containing a stereocenter elsewhere or isotopically labeled) were used, the reaction would proceed with an inversion of configuration at the benzylic carbon.

Sₙ1 Pathway: Benzylic systems are stabilized by resonance and can form carbocations, making an Sₙ1 pathway possible, particularly in polar protic solvents or with poorer nucleophiles. chemistrysteps.comyoutube.com The formation of a planar benzylic carbocation intermediate would lead to attack from either face, resulting in a racemic mixture of the product. libretexts.org

Achieving Stereocontrol: To achieve stereochemical control in an uncatalyzed reaction, one would need to start with an enantiomerically enriched precursor and ensure conditions that strongly favor an Sₙ2 mechanism (polar aprotic solvent, strong nucleophile, good leaving group). In catalytic approaches, the use of chiral ligands on the metal catalyst could, in principle, induce asymmetry and lead to an enantiomerically enriched product, although this is more common in other types of transformations.

Mechanistic Elucidation of Key Carbon-Sulfur Bond Forming Reactions

The primary C-S bond-forming reaction in the most plausible synthesis of this compound is the S-alkylation of 4-fluorothiophenolate with 3-bromobenzyl bromide. The mechanism is a nucleophilic substitution, likely proceeding via an Sₙ2 or Sₙ1 pathway, or a continuum between the two, depending on the reaction conditions. chemistrysteps.com

Kinetic Studies for Elucidating Reaction Rates and Orders in Sulfane Formation

To determine the precise mechanism, kinetic studies would be essential. The rate of the reaction can be monitored by techniques such as HPLC or GC-MS by taking aliquots from the reaction mixture at different time intervals and quantifying the disappearance of reactants or the appearance of the product.

A typical rate law for a bimolecular Sₙ2 reaction is: Rate = k[3-bromobenzyl bromide][4-fluorothiophenolate]

Illustrative Kinetic Data Table:

ExperimentInitial [3-Bromobenzyl Bromide] (M)Initial [4-Fluorothiophenolate] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁴
20.200.102.4 x 10⁻⁴
30.100.202.4 x 10⁻⁴

This table is illustrative, demonstrating the method of initial rates to determine reaction order, and does not represent actual experimental data for the target compound.

Determining Reaction Order: By systematically varying the initial concentration of one reactant while holding the other constant (the method of initial rates), one can determine the order with respect to each.

Doubling the concentration of 3-bromobenzyl bromide while keeping the thiophenolate concentration constant should double the initial reaction rate if the reaction is first-order in the benzyl (B1604629) bromide (as shown hypothetically in comparing Entry 2 to 1).

Similarly, doubling the thiophenolate concentration should double the rate if it is first-order in the nucleophile (comparing Entry 3 to 1).

Solvent and Temperature Effects: Kinetic studies performed in different solvents would reveal the impact of solvent polarity and hydrogen-bonding ability on the rate constant, providing further mechanistic insight. nih.gov For example, a significant rate increase in polar aprotic solvents would support an Sₙ2 mechanism. Performing the reaction at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation, quantifying the energy barrier to the reaction.

Identification and Characterization of Reaction Intermediates

In the context of an SN2 reaction for the synthesis of this compound, the concept of a stable, isolable reaction intermediate is not applicable. The SN2 mechanism is a concerted process, meaning that bond-formation and bond-breaking occur simultaneously. libretexts.orgyoutube.com The reaction proceeds through a high-energy transition state rather than a distinct intermediate. libretexts.org

The key species involved in the synthesis are the reactants—4-fluorothiophenolate and 3-bromobenzyl bromide—and the final product, this compound. The 4-fluorothiophenolate anion is typically generated in situ by treating 4-fluorothiophenol with a suitable base.

Characterization of the species involved would rely on standard spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be instrumental in confirming the structures of the starting materials and the final product. For instance, the disappearance of the S-H proton signal from 4-fluorothiophenol and the appearance of a new benzylic CH₂ signal adjacent to the sulfur atom in the product's ¹H NMR spectrum would indicate the progress of the reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the product, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would show the disappearance of the S-H stretching vibration from the starting thiol and the presence of characteristic C-S stretching vibrations in the product.

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques would be used to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

While the transition state itself cannot be isolated, its properties can be inferred from kinetic studies and, more powerfully, through computational modeling, as discussed in the following section.

Interactive Data Table: Expected Spectroscopic Data

Below is a hypothetical representation of the key spectroscopic shifts that would be expected for the reactants and the product.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
4-Fluorothiophenol 7.30-7.00 (m, 4H, Ar-H), 3.50 (s, 1H, SH)Aromatic carbons, C-F coupling~2550 (S-H stretch)
3-Bromobenzyl bromide 7.50-7.20 (m, 4H, Ar-H), 4.50 (s, 2H, CH₂Br)Aromatic carbons, CH₂Br carbon~1210 (C-Br stretch)
This compound 7.40-6.90 (m, 8H, Ar-H), 4.10 (s, 2H, SCH₂)Aromatic carbons, SCH₂ carbonNo S-H, ~700 (C-S stretch)

Theoretical Mechanistic Pathways via Computational Modeling and Energy Profiles

Computational chemistry provides invaluable insights into reaction mechanisms, particularly for transient species like transition states that are experimentally inaccessible. sciforum.net Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure and energetics of molecules and reaction pathways. nih.gov

For the SN2 synthesis of this compound, DFT calculations could be employed to model the reaction pathway and generate a potential energy surface. researchgate.net This would involve calculating the energies of the reactants, the transition state, and the products.

Key aspects of the computational model would include:

Choice of Functional and Basis Set: A common approach would be to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31+G(d,p) or a larger basis set for more accurate results. sciforum.netresearchgate.net

Solvent Effects: The reaction is typically carried out in a polar aprotic solvent. The effect of the solvent on the reaction energetics can be modeled using a Polarizable Continuum Model (PCM). sciforum.net

Transition State Search: A key objective of the computational study would be to locate the transition state structure. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the C-S bond formation and C-Br bond cleavage. researchgate.net

The energy profile for a typical SN2 reaction shows a single energy barrier corresponding to the transition state. libretexts.orgyoutube.com The height of this barrier, the activation energy (ΔG‡), determines the rate of the reaction.

Interactive Data Table: Representative Calculated Energy Profile

The following table provides a hypothetical, yet representative, energy profile for the SN2 synthesis of this compound, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants 4-fluorothiophenolate + 3-bromobenzyl bromide0.0
Transition State [F-Ph-S···CH₂(Br)···Ph]⁻+15 to +25
Products This compound + Br⁻-10 to -20

Note: The values presented are illustrative and would need to be determined by specific DFT calculations for this system.

The calculated geometry of the transition state would be expected to show a trigonal bipyramidal arrangement around the benzylic carbon, with the incoming nucleophile (the sulfur of the thiophenolate) and the leaving group (the bromide) in apical positions. libretexts.org The C-S bond would be partially formed, and the C-Br bond would be partially broken.

Advanced Spectroscopic and Structural Characterization Methodologies

Methodological Approaches to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Application of 1H, 13C, and 19F NMR Techniques for Structural Confirmation

A comprehensive NMR analysis of (3-Bromobenzyl)(4-fluorophenyl)sulfane would begin with one-dimensional (1D) experiments for each of the key nuclei: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR Spectroscopy: This technique would provide crucial information on the number of different types of protons, their chemical environment (indicated by the chemical shift), and the number of neighboring protons (indicated by the splitting pattern or multiplicity). The aromatic protons on the 3-bromobenzyl and 4-fluorophenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would likely appear as a singlet in the range of 4.0-5.0 ppm. Integration of the signals would confirm the relative number of protons in each environment.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the two aromatic rings would generate a series of signals in the aromatic region (typically 110-160 ppm). The methylene carbon would be expected to produce a signal in the aliphatic region. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms would exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly specific and sensitive technique for confirming the structure. A single resonance would be expected for the fluorine atom on the 4-fluorophenyl ring. The chemical shift and coupling to adjacent protons would provide definitive evidence for its position.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm).

Atom Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Methylene (-CH₂-)~4.1 (s, 2H)~38.0
C1' (C-S)-~130.0
C2'/C6' (C-H)~7.4 (d, 2H)~132.0
C3'/C5' (C-H)~7.1 (t, 2H)~116.0 (d, JC-F)
C4' (C-F)-~162.0 (d, JC-F)
C1'' (C-S)-~140.0
C2'' (C-H)~7.5 (s)~131.0
C3'' (C-Br)-~122.0
C4'' (C-H)~7.3 (d)~130.0
C5'' (C-H)~7.2 (t)~128.0
C6'' (C-H)~7.4 (d)~127.0

s = singlet, d = doublet, t = triplet. JC-F represents the carbon-fluorine coupling constant.

Utilization of 2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Definitive Connectivity Assignment

To unambiguously establish the connectivity of the atoms within the this compound molecule, a series of two-dimensional (2D) NMR experiments would be essential.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For instance, COSY would show correlations between the adjacent aromatic protons on both the 3-bromobenzyl and 4-fluorophenyl rings, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methylene proton signal would show a correlation to the methylene carbon signal.

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with a high degree of precision (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Isotope Calculated Exact Mass
C₁₃H₁₀⁷⁹BrFS311.9698
C₁₃H₁₀⁸¹BrFS313.9677

Analysis of Fragmentation Pathways for Structural Insights

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy. The fragmentation of this compound would likely proceed through several key pathways:

Benzylic Cleavage: A common fragmentation pathway for benzyl compounds is the cleavage of the bond between the methylene group and the sulfur atom, leading to the formation of a stable 3-bromobenzyl cation.

Cleavage of the C-S Bond: The bonds between the sulfur atom and the aromatic rings can also cleave, resulting in fragments corresponding to the 3-bromobenzyl and 4-fluorophenylthio moieties.

Loss of Halogens: Fragmentation involving the loss of the bromine or fluorine atoms can also be anticipated.

The study of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography as a Methodological Tool for Definitive Structural Elucidation

While NMR and mass spectrometry provide comprehensive information about the structure of a molecule in solution and the gas phase, respectively, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Strategies for Single Crystal Growth and Optimization

The foundation of X-ray crystallography lies in the successful growth of high-quality single crystals. For an organic molecule like this compound, several techniques are typically employed to obtain crystals suitable for diffraction studies. The choice of method is often empirical and may require extensive screening of various conditions.

Common strategies include:

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice. The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility. For a molecule with both brominated and fluorinated aromatic rings, a range of solvents from nonpolar (e.g., hexane, toluene) to moderately polar (e.g., dichloromethane, ethyl acetate (B1210297), acetone) and polar (e.g., methanol, ethanol, acetonitrile) would be screened.

Solvent Diffusion (or Vapor Diffusion): This technique is useful for compounds that are sparingly soluble in one solvent but highly soluble in another. A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, promoting crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter that must be carefully controlled to prevent rapid precipitation, which would yield amorphous solid or poorly ordered microcrystals.

Optimization of crystal growth involves systematically varying parameters such as the solvent system, concentration, temperature, and the presence of additives. The goal is to produce a single crystal of sufficient size (typically 0.1-0.5 mm in each dimension) with a well-defined shape and minimal internal defects.

Methodologies for Diffraction Data Collection, Processing, and Structure Refinement

Once a suitable single crystal is obtained, its molecular structure can be determined using X-ray diffraction.

Data Collection: The crystal is mounted on a goniometer head and placed in a diffractometer. Modern diffractometers, such as those equipped with CCD or CMOS detectors, are used to measure the intensities of the diffracted X-ray beams. rigaku.combruker.com The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a more precise structure. A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal, which is rotated through a series of angles. rigaku.com As the crystal rotates, thousands of diffraction spots are recorded by the detector.

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated, and corrections are applied for various experimental factors such as polarization and absorption. This process yields a set of structure factors (|F_o|), which are the square roots of the corrected intensities.

Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. For small molecules like this compound, "direct methods" or Patterson methods are typically successful in determining an initial model of the molecular structure. This initial model is then refined using least-squares methods, which iteratively adjust the atomic positions and thermal parameters to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) derived from the model. The quality of the final refined structure is assessed using parameters such as the R-factor (agreement factor).

The following table illustrates the type of crystallographic data that would be generated from such an analysis.

Parameter Value (Illustrative)
Chemical formulaC₁₃H₁₀BrFS
Formula weight313.19 g/mol
Crystal systemMonoclinic (Hypothetical)
Space groupP2₁/c (Hypothetical)
a, b, c (Å)Data not available in public domain
α, β, γ (°)Data not available in public domain
Volume (ų)Data not available in public domain
Z (molecules per unit cell)4 (Hypothetical)
Calculated density (g/cm³)Data not available in public domain
Absorption coefficient (mm⁻¹)Data not available in public domain
F(000)Data not available in public domain
Crystal size (mm³)Data not available in public domain
Temperature (K)100(2) K
Radiation, wavelength (Å)Mo Kα, 0.71073
Theta range for data collection (°)Data not available in public domain
Reflections collectedData not available in public domain
Independent reflectionsData not available in public domain
R_intData not available in public domain
Final R indices [I > 2σ(I)]Data not available in public domain
R indices (all data)Data not available in public domain
Goodness-of-fit on F²Data not available in public domain

Vibrational Spectroscopy Methodologies: Applications of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.govresearchgate.netmdpi.com These methods are invaluable for identifying the functional groups present in this compound and providing a "fingerprint" for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule at frequencies corresponding to its vibrational modes. For a solid sample, the spectrum can be obtained by dispersing the compound in a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, these techniques would reveal characteristic vibrational bands for the various functional groups:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) group would show asymmetric and symmetric stretching vibrations, usually in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: Strong bands appear in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption is expected in the 1250-1000 cm⁻¹ range for the aryl-fluorine bond.

C-S Stretching: These vibrations are typically weak and appear in the 800-600 cm⁻¹ region.

C-Br Stretching: A strong band is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Aromatic C-H Bending (Out-of-Plane): These bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) rings.

The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands. nih.govresearchgate.netmdpi.com

The table below outlines the expected vibrational frequencies for the key functional groups in the title compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (Illustrative) Technique
Aromatic C-HStretching3100 - 3000IR, Raman
Aliphatic -CH₂-Stretching2950 - 2850IR, Raman
Aromatic C=CRing Stretching1600 - 1450IR, Raman
C-F (Aryl)Stretching1250 - 1000IR, Raman
C-S (Sulfide)Stretching800 - 600Raman
C-Br (Aryl)Stretching600 - 500IR, Raman
Substituted BenzeneC-H Bending900 - 675IR

Reactivity Profiles and Transformational Chemistry of 3 Bromobenzyl 4 Fluorophenyl Sulfane

Electrophilic Aromatic Substitution Reactions on the Aryl Rings

The two aromatic rings in (3-Bromobenzyl)(4-fluorophenyl)sulfane exhibit different susceptibilities and regiochemical outcomes in electrophilic aromatic substitution (SEAr) reactions due to the distinct electronic nature of their substituents. wikipedia.org

Halogenation: The introduction of additional halogen atoms onto the aromatic rings can be achieved using standard electrophilic halogenating agents. For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to activate the halogen (e.g., Cl₂ or Br₂), making it a more potent electrophile. libretexts.org Iodination is generally a less favorable reaction and may require more specialized reagents.

Nitration: The nitration of the aromatic rings is commonly performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgmasterorganicchemistry.com

Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.com The electrophile in this reaction is SO₃ or its protonated form. masterorganicchemistry.com

A summary of typical conditions for these transformations is presented below.

TransformationReagentsTypical Conditions
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Inert solvent, room temperature
Nitration Conc. HNO₃, Conc. H₂SO₄0°C to room temperature
Sulfonation Fuming H₂SO₄ (oleum)Room temperature or gentle heating

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the existing substituents on each ring.

On the 4-Fluorophenyl Ring: This ring contains a fluorine atom and a thioether linkage. The fluorine atom is a deactivating but ortho, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The thioether group is generally considered an activating, ortho, para-directing group. youtube.com The lone pairs on the sulfur atom can be donated into the ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. libretexts.org Given that the para position is already occupied by the fluorine atom, electrophilic attack is most likely to occur at the positions ortho to the sulfane linkage (C2 and C6).

On the 3-Bromobenzyl Ring: This ring is substituted with a bromine atom and a benzylsulfide group. Bromine is a deactivating, ortho, para-directing substituent. youtube.com The benzylsulfide group at the meta position relative to the bromine complicates the regioselectivity. The substitution pattern will be a result of the combined directing effects of both groups. Generally, activating groups have a stronger directing effect than deactivating groups. However, steric hindrance can also play a significant role in determining the final product distribution. youtube.com

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the benzyl (B1604629) ring serves as a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This methodology is known for its mild reaction conditions and high functional group tolerance. nih.gov A typical catalytic system might involve Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst and a base like sodium carbonate or cesium carbonate. youtube.comnih.gov

Stille Reaction: The Stille coupling utilizes an organotin reagent as the coupling partner with the aryl bromide. While effective, the toxicity of organotin compounds has led to a decrease in its use compared to the Suzuki reaction.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine. organic-chemistry.orglibretexts.org The reaction is highly valuable for the synthesis of substituted alkynes. youtube.comresearchgate.net

A summary of representative conditions for these cross-coupling reactions is provided in the table below.

Coupling ReactionCoupling PartnerCatalyst SystemBase
Suzuki R-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃
Stille R-Sn(Alkyl)₃Pd(PPh₃)₄-
Sonogashira R-C≡CHPdCl₂(PPh₃)₂, CuIEt₃N, Piperidine

Cyanation: The bromo group can be substituted by a nitrile group through palladium- or nickel-catalyzed cyanation reactions. organic-chemistry.orgmdpi.com Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), or the less toxic zinc cyanide (Zn(CN)₂). organic-chemistry.orgrsc.org These reactions often require a phosphine (B1218219) ligand to stabilize the metal catalyst.

Amination: The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. Nickel-catalyzed amination protocols have also been developed as a more cost-effective alternative. acs.org

Transformations of the Sulfane Linkage

The thioether (sulfane) linkage is susceptible to various transformations, most notably oxidation.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or further to the sulfone. nih.govorientjchem.org The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents, such as one equivalent of hydrogen peroxide in acetic acid, can favor the formation of the sulfoxide. nih.gov Stronger oxidizing agents or harsher conditions, like excess hydrogen peroxide or other potent oxidants, will typically yield the sulfone. organic-chemistry.orgacs.org The oxidation state of the sulfur atom can significantly impact the electronic properties and biological activity of the molecule.

Cleavage of the Sulfane Linkage: The benzyl-sulfur bond can be cleaved under certain reductive or oxidative conditions. For instance, some methods for benzyl ether cleavage might be adaptable to benzyl thioethers. organic-chemistry.orgthieme-connect.com Additionally, visible-light-mediated oxidative C-S bond cleavage of benzyl thiols to yield carbonyl compounds has been reported, suggesting a potential pathway for the transformation of the benzyl sulfide (B99878) moiety. acs.orgrsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. google.com It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of (3-Bromobenzyl)(4-fluorophenyl)sulfane.

Conformational analysis is another critical aspect, as the flexible single bonds in the benzyl (B1604629) group allow for multiple rotational isomers (conformers). DFT calculations can be used to identify the different stable conformers and to determine their relative energies. The most stable conformer is the one with the lowest energy, and it is expected to be the most populated at equilibrium. The energy differences between conformers provide insight into the molecule's flexibility. For instance, a study on a related organoselenium compound, methyl (Z)-4-((4-((4-bromobenzyl)selanyl)phenyl)amino)-4-oxobut-2-enoate, used DFT to compare the optimized structure with experimental X-ray data, demonstrating the power of this method in elucidating molecular geometry. elsevierpure.com

Illustrative Data Table: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Hypothetical)

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C-S Bond Length (to fluorophenyl)1.78 Å
C-S Bond Length (to benzyl)1.83 Å
C-S-C Bond Angle103.5°
Dihedral Angle (F-Ph-S-CH2)-75.2°
Dihedral Angle (Ph-S-CH2-BrPh)60.1°

This table presents hypothetical data to illustrate the output of a DFT geometry optimization. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.comrsc.org

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are commonly used to determine these orbital energies. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For example, in a study of a different heterocyclic compound, the HOMO was found to be localized on the imidazole (B134444) and phenyl rings, while the LUMO was on the imidazole and chloro-substituted phenyl ring, indicating the regions of electron donation and acceptance. researchgate.net

Illustrative Data Table: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical)

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

This table contains hypothetical values. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, ethanol, or a non-polar solvent). These simulations can reveal how the solvent affects the relative stability of different conformers and the dynamics of transitions between them. For instance, polar solvents might stabilize more polar conformers of the molecule. A study on 3-halopyridines showed that while molecular parameters were slightly affected by solvent polarity, vibrational frequencies and other chemical properties were significantly impacted. figshare.com

MD simulations can also be used to investigate how molecules of this compound interact with each other. By simulating a system containing multiple molecules, it is possible to study their tendency to aggregate. The simulations can reveal the preferred orientations of the molecules within an aggregate and the nature of the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom) that hold them together. Energy framework calculations, often used in conjunction with DFT, can quantify the strength of these interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov Cheminformatics involves the use of computational methods to analyze and model chemical information.

For this compound, if a set of structurally related diaryl sulfide (B99878) compounds with known activities were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their chemical structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods are then used to find a mathematical equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, including this compound. For example, QSAR studies have been successfully applied to model the antileishmanial activity of diaryl sulfides. nih.gov

Illustrative Data Table: Selected QSAR Descriptors for this compound (Hypothetical)

Descriptor TypeDescriptor NamePredicted Value
ConstitutionalMolecular Weight317.22 g/mol
TopologicalWiener Index1256
ElectronicDipole Moment2.1 D
Quantum ChemicalHOMO Energy-6.5 eV

This table provides examples of descriptors that would be used in a QSAR study. The values are illustrative.

Computational Descriptor Calculation and Analysis

A fundamental application of computational chemistry is the calculation of molecular descriptors. These numerical values, derived from the computed structure and electronic properties of a molecule, serve to quantify various aspects of its behavior. For this compound, a range of descriptors can be calculated using methods such as Density Functional Theory (DFT), often with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), which provide a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Key descriptors for this compound would likely include topological, electronic, and quantum chemical parameters. Topological descriptors relate to the two-dimensional representation of the molecule, such as its molecular weight and topological polar surface area (TPSA), which is useful for predicting transport properties. Electronic descriptors, like the dipole moment and logP, provide insight into the molecule's polarity and lipophilicity. Quantum chemical descriptors, derived from the molecule's wave function, are particularly insightful for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). nih.govrsc.orgnumberanalytics.com

The HOMO energy is indicative of a molecule's ability to donate electrons, correlating with its nucleophilicity or basicity. youtube.com Conversely, the LUMO energy reflects its ability to accept electrons, relating to its electrophilicity or acidity. youtube.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. bohrium.com It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the fluorine and sulfur atoms due to their high electronegativity, and a region of positive potential (a "sigma-hole") on the bromine atom, which is characteristic of halogen bonding. bohrium.comrsc.org

A hypothetical table of calculated descriptors for this compound is presented below.

Descriptor CategoryDescriptor NameHypothetical ValueSignificance
Topological Molecular Weight297.20 g/mol Mass of one mole of the compound.
Topological Polar Surface Area (TPSA)9.2 ŲInfluences membrane permeability and solubility.
Electronic Dipole Moment~2.1 DIndicates overall molecular polarity.
Partition Coefficient (logP)~4.8Measures lipophilicity, affecting solubility and partitioning behavior.
Quantum Chemical HOMO Energy-6.5 eVRelates to the molecule's electron-donating ability.
LUMO Energy-0.8 eVRelates to the molecule's electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and kinetic stability.

Note: The values in this table are hypothetical estimates based on the analysis of similar compounds and are intended for illustrative purposes. Actual values would require specific DFT or other quantum chemical calculations.

Predictive Modeling of Reactivity or Interaction Profiles in a Theoretical Context

The computational descriptors detailed above serve as the foundation for predictive modeling of the reactivity and interaction profiles of this compound. By analyzing these descriptors, particularly the frontier molecular orbitals and the molecular electrostatic potential, a detailed picture of the molecule's likely chemical behavior can be constructed.

Reactivity Profile:

The reactivity of this compound can be predicted using Frontier Molecular Orbital (FMO) theory. wikipedia.org The HOMO is expected to be distributed primarily over the sulfur atom and the electron-rich 4-fluorophenyl ring, suggesting these are the most probable sites for electrophilic attack. The sulfur atom, with its lone pairs of electrons, would be a primary site of oxidation (e.g., to a sulfoxide (B87167) or sulfone). acs.org

The LUMO is likely to be located around the 3-bromobenzyl moiety, particularly with contributions from the antibonding orbitals of the carbon-bromine bond. This indicates that nucleophilic attack would preferentially occur at the benzylic carbon or the bromine-substituted carbon of the phenyl ring. The relatively large HOMO-LUMO gap suggests that the molecule is moderately stable, but will participate in reactions under appropriate conditions. numberanalytics.com

Computational models can also predict specific types of reactions. For instance, the bond dissociation energy (BDE) of the C-S, S-C, and C-Br bonds can be calculated to predict the likelihood of bond cleavage under thermal or photochemical conditions. acs.org Automated reaction mechanism generators can use such data to build comprehensive models of processes like pyrolysis or oxidation. mit.edu

Interaction Profile:

The MEP map is a powerful tool for predicting non-covalent interactions. For this compound, the MEP would indicate several key interaction sites:

Halogen Bonding: The region of positive electrostatic potential on the bromine atom (the sigma-hole) makes it a potential halogen bond donor. bohrium.com It could interact favorably with Lewis bases or electron-rich regions of other molecules, such as carbonyl oxygens or aromatic rings.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the fluorine atom and the sulfur atom are potential hydrogen bond acceptors, capable of interacting with protic solvents or other molecules with acidic hydrogens.

π-Interactions: The two aromatic rings can participate in π-π stacking interactions with other aromatic systems. The fluorine and bromine substituents will modulate the quadrupole moments of the rings, influencing the geometry and strength of these interactions (e.g., parallel-displaced or T-shaped stacking).

By combining these theoretical insights, a comprehensive model of how this compound will behave in a given chemical environment can be developed. This predictive capability is invaluable in fields such as materials science and medicinal chemistry for designing molecules with specific properties and for understanding their mechanisms of action at a molecular level.

Potential Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The presence of both an aryl bromide and an aryl fluoride (B91410) offers orthogonal reactivity, allowing for selective chemical transformations at different sites of the molecule. This positions (3-Bromobenzyl)(4-fluorophenyl)sulfane as a valuable precursor for a variety of complex organic structures.

The bromo- and fluoro-substituents on the aromatic rings of this compound are key to its utility as a precursor. The carbon-bromine bond is a well-established handle for a multitude of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. nih.govmdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. For instance, the bromine atom can be replaced with alkyl, alkenyl, alkynyl, or other aryl groups, leading to the synthesis of more complex diarylmethane derivatives. nih.govresearchgate.net

The carbon-fluorine bond, while generally more robust, can also be activated for nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by electron-withdrawing groups. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates. The differential reactivity of the C-Br and C-F bonds allows for a stepwise functionalization strategy.

A hypothetical synthetic pathway illustrating the use of this compound as a precursor is outlined below:

Table 1: Hypothetical Sequential Functionalization of this compound

StepReaction TypeReagents and ConditionsProduct
1Suzuki CouplingArylboronic acid, Pd catalyst, base(3-Arylbenzyl)(4-fluorophenyl)sulfane
2Nucleophilic Aromatic SubstitutionAmine, strong base, polar aprotic solvent(3-Arylbenzyl)(4-aminophenyl)sulfane

This sequential approach allows for the controlled construction of highly substituted diarylmethane scaffolds, which are common motifs in pharmaceuticals and functional organic materials.

Beyond the primary cross-coupling and substitution reactions, the thioether linkage itself offers avenues for further modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can significantly alter the electronic properties and geometry of the molecule. These oxidized derivatives can have applications in medicinal chemistry and as ligands in coordination chemistry.

Furthermore, the benzyl (B1604629) C-H bonds can be subject to radical-based functionalization, although this is often less selective. The aromatic rings can also undergo electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups. The interplay between the directing effects of the bromobenzyl and fluorophenyl sulfide moieties would be a key consideration in designing such transformations.

Integration into Polymer Architectures

While there is no direct evidence of this compound being used as a monomer, its structure suggests potential pathways for its incorporation into polymer backbones or as a cross-linking agent.

Thioether-containing polymers are known for their interesting optical and mechanical properties. researchgate.netacs.org A common method for their synthesis is through thiol-ene polymerization, which involves the radical-mediated addition of a thiol to an alkene. researchgate.net To integrate this compound into a polymer via this method, it would first need to be functionalized with either thiol or alkene groups. For example, the bromo-substituent could be converted to a vinyl group via a Stille coupling with vinyltributyltin, or to a thiol group through various synthetic routes.

Alternatively, poly(phenylene sulfide) (PPS) and related polymers are often synthesized via the polycondensation of dihaloaromatics with a sulfur source. The bifunctional nature of a derivatized this compound could allow it to act as a monomer in such step-growth polymerizations. For instance, if the bromine atom is retained and another reactive site is introduced on the other ring, it could be used to create novel aromatic polymers with precisely controlled structures.

The incorporation of the this compound moiety into a polymer backbone would be expected to influence the material's properties. The thioether linkage provides flexibility, while the aromatic rings contribute to thermal stability and rigidity. The presence of heavy atoms like bromine could enhance properties such as refractive index and flame retardancy. The fluorine atom can improve thermal and oxidative stability and influence the polymer's solubility and intermolecular interactions.

Computational studies, such as Density Functional Theory (DFT), could be employed to predict the electronic and structural properties of polymers containing this unit. physchemres.orgresearchgate.netbohrium.commdpi.com Such theoretical investigations can guide the design of new polymers with targeted properties before undertaking extensive experimental synthesis and characterization.

Table 2: Predicted Influence of this compound Moiety on Polymer Properties

PropertyPredicted InfluenceRationale
Refractive IndexIncreasedPresence of sulfur and bromine (heavy atoms)
Thermal StabilityHighAromatic nature of the backbone
SolubilityModifiedFluorine substitution can alter solubility in organic solvents
Flame RetardancyEnhancedBromine content

Development of Optoelectronic Materials and Devices

The electronic properties of diaryl sulfides and their derivatives make them candidates for use in optoelectronic applications. organic-chemistry.org While specific data for this compound is unavailable, the general characteristics of similar molecules suggest potential in this area.

The conjugation between the aromatic rings through the sulfur atom can be modulated by the substituents. The electron-withdrawing nature of the fluorine atom and the electron-donating or -withdrawing nature of substituents introduced in place of the bromine atom can tune the HOMO and LUMO energy levels of the molecule. physchemres.orgresearchgate.net This tuning is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Computational modeling would be a powerful tool to screen the potential of various derivatives of this compound for optoelectronic applications. researchgate.net By calculating parameters such as the HOMO-LUMO gap, ionization potential, and electron affinity, researchers can identify promising candidates for synthesis and experimental validation. The presence of the flexible benzyl sulfide linkage could also be exploited to control the solid-state packing of these materials, which is a critical factor in determining the performance of organic electronic devices.

Design Principles for Organic Light-Emitting Diode (OLED) Precursors and Related Materials

The design of organic molecules for use in OLEDs is a complex process that requires a delicate balance of electronic and physical properties. These materials must exhibit efficient charge injection and transport, possess high photoluminescence quantum yields, and demonstrate thermal and morphological stability. Host materials in the emissive layer of an OLED play a critical role in facilitating the recombination of electrons and holes to generate light. They should be ambipolar, meaning they can transport both electrons and holes effectively.

Key design principles for OLED host materials include:

High Triplet Energy: For use in phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host material must have a triplet energy higher than that of the phosphorescent dopant (emitter) to prevent the quenching of the emitter's triplet excitons.

Appropriate HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host must be well-aligned with those of the adjacent charge-transporting layers to ensure efficient charge injection into the emissive layer. noctiluca.eu

Balanced Charge Transport: The host material should ideally possess balanced electron and hole mobilities to ensure that the recombination zone is located within the emissive layer, maximizing efficiency.

Thermal and Morphological Stability: OLED materials must be able to withstand the heat generated during device operation without degrading. They should also form stable, amorphous films to prevent crystallization, which can lead to device failure. noctiluca.eu

The structure of this compound, with its thioether bridge, offers a degree of flexibility that can be beneficial for forming amorphous films. The presence of halogen atoms can also influence intermolecular interactions and packing in the solid state, which in turn affects the material's thermal and morphological stability.

Theoretical and Experimental Photophysical Properties of Thioether-Containing Chromophores

While specific experimental photophysical data for this compound is not extensively available in public literature, the properties of structurally related thioether-containing chromophores can provide valuable insights into its potential behavior.

Theoretical Insights:

Computational studies on substituted diaryl sulfanes and related aromatic compounds allow for the prediction of key electronic properties. The HOMO and LUMO energy levels are critical for determining the charge injection and transport characteristics of a material. For a molecule like this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl rings, while the LUMO will also be distributed across the aromatic system.

The introduction of electron-withdrawing groups, such as the fluorine atom, tends to lower both the HOMO and LUMO energy levels. The bromine atom, being a heavier halogen, can introduce spin-orbit coupling effects, which may influence the rates of intersystem crossing between singlet and triplet excited states. This is a crucial factor in the design of materials for phosphorescent applications.

Illustrative Theoretical Data for a Related Diaryl Sulfane:

To illustrate the typical electronic properties of such compounds, the following table presents hypothetical HOMO, LUMO, and triplet energy values for a generic diaryl sulfane, which could be directionally similar to what might be expected for this compound.

Table 1: Hypothetical Electronic Properties of a Diaryl Sulfane Derivative

PropertyCalculated Value (eV)Significance in OLEDs
HOMO Energy-5.8Determines the efficiency of hole injection from the hole transport layer.
LUMO Energy-2.5Determines the efficiency of electron injection from the electron transport layer.
Singlet Energy (S1)3.5Relates to the energy of fluorescence.
Triplet Energy (T1)2.8Crucial for hosting phosphorescent emitters; must be higher than the emitter's T1.

Experimental Findings for Thioether-Containing Chromophores:

Experimental studies on various thioether-containing aromatic compounds have demonstrated their potential as components in optoelectronic materials. The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are highly dependent on the specific molecular structure.

For instance, the oxidation state of the sulfur atom can significantly impact the photophysical properties. elsevierpure.com The introduction of different substituents on the aromatic rings allows for the tuning of the emission color and efficiency. Research on fluorinated diaryl sulfides has shown that fluorine substitution can influence the photophysical and pharmacokinetic properties, which is relevant for applications in bio-imaging but also provides insights into the electronic effects in OLED materials.

Illustrative Experimental Data for a Functionalized Thioether Chromophore:

The following table provides representative experimental photophysical data for a functionalized thioether chromophore, highlighting the types of properties that would be important to characterize for this compound.

Table 2: Representative Experimental Photophysical Data for a Thioether Chromophore in Solution

PropertyValueMeasurement Condition
Absorption Maximum (λabs)350 nmIn Dichloromethane
Emission Maximum (λem)450 nm (Blue)In Dichloromethane
Photoluminescence Quantum Yield (ΦPL)0.65Relative to a standard
Fluorescence Lifetime (τf)2.5 nsTime-Correlated Single Photon Counting

Future Research Directions and Methodological Challenges

Development of More Sustainable and Greener Synthetic Pathways for Sulfane Derivatives

The synthesis of thioethers, including (3-Bromobenzyl)(4-fluorophenyl)sulfane, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. Future research is intensely focused on developing more environmentally benign and sustainable synthetic routes. A primary challenge is moving away from the use of foul-smelling and easily oxidized thiols as sulfur sources. mdpi.com Recent efforts have explored odorless and stable thiol surrogates, such as xanthates, which can react with aryl halides under milder, often transition-metal-free conditions. mdpi.com

Another significant avenue is the development of metal-free catalytic systems. While transition metals like palladium and copper have been instrumental in C–S bond formation, concerns about their cost, toxicity, and contamination of the final product drive the search for alternatives. researchgate.netthieme-connect.de Metal-free dehydrative thioetherification, which couples alcohols and thiols using strong acid catalysts like triflic acid or recyclable solid acids like Nafion, represents a promising green alternative where water is the only byproduct. nih.govresearchgate.net This approach enhances atom economy and simplifies purification. nih.gov Furthermore, the use of renewable feedstocks, such as aryl alcohols derived from lignin, is being explored to create high-value functionalized aromatics like thioethers, thereby activating C(aryl)–C(OH) bonds in a sustainable manner. nih.gov

The adoption of alternative energy sources, such as microwave irradiation, also contributes to greener synthesis by reducing reaction times and often improving yields. frontiersin.org Solvent-free reaction conditions are another key aspect of green chemistry being applied to sulfane synthesis, minimizing waste and environmental impact. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Sulfane Derivatives
FeatureTraditional Methods (e.g., Williamson Ether Synthesis Analogue)Emerging Greener Methods
Sulfur Source Thiols (often odorous, toxic, easily oxidized)Thiol-free surrogates (e.g., Xanthates), Elemental Sulfur. mdpi.commdpi.com
Catalyst Transition metals (Pd, Cu, Ni). researchgate.netMetal-free catalysts (e.g., Triflic Acid, Nafion), Organocatalysts. nih.govresearchgate.net
Solvents Often high-boiling, non-recyclable organic solvents.Greener solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.net
Byproducts Significant salt waste, metal residues. nih.govBenign byproducts (e.g., water), recyclable catalysts. nih.gov
Energy Input Often requires high temperatures and long reaction times.Microwave-assisted synthesis, photochemistry, flow chemistry for enhanced efficiency. frontiersin.orgrsc.org
Feedstocks Primarily petroleum-based halides and alcohols.Renewable feedstocks (e.g., lignin-derived alcohols). nih.gov

Exploration of Novel Reactivity Patterns and Undiscovered Catalytic Applications

The sulfur atom in sulfanes is not merely a linker; its unique electronic properties, including its d-orbitals and polarizability, allow for a rich and varied chemistry that is yet to be fully exploited. britannica.com Future research will delve deeper into novel reactivity patterns beyond simple synthesis. For instance, reactions at the sulfur center, such as selective oxidation to sulfoxides and sulfones, are well-known, but controlling these transformations to access specific oxidation states selectively remains a challenge. youtube.com

More advanced transformations, such as the Pummerer reaction and its variants, offer pathways to functionalize the carbon atoms adjacent to the sulfur, enabling umpolung (reactivity inversion) strategies. acs.org The exploration of sulfurane [S(IV)] intermediates, which can be generated from sulfoxides, opens up new possibilities for bond-forming reactions, such as the fusion of benzyne (B1209423) units to create complex helical molecules. nih.gov Additionally, the oxidative cleavage of C–S bonds is an emerging area, allowing for the transformation of organosulfur compounds into other valuable functional groups like nitriles and amides under cyanide-free conditions. nih.gov

There is also significant untapped potential in using sulfane derivatives as more than just final products. Their ability to act as ligands for transition metals could lead to the discovery of new catalytic applications. The sulfur atom can coordinate to a metal center, and by tuning the electronic and steric properties of the aryl groups—such as the electron-withdrawing fluorine and bromine atoms in this compound—it may be possible to modulate the activity and selectivity of a catalyst in various cross-coupling or C-H activation reactions. researchgate.netthieme-connect.de

Table 2: Emerging Reactivity Patterns of Organosulfur Compounds
Reactivity PatternDescriptionPotential ApplicationReference(s)
Sulfurane [S(IV)] Chemistry Involves a tetravalent sulfur intermediate that can undergo selective reductive elimination.Synthesis of complex polycyclic aromatic compounds like dibenzofurans. nih.gov
Extended Pummerer Reaction Functionalization at positions beyond the α-carbon in vinyl or aryl sulfoxides.Creates complex substituted sulfides and offers Umpolung strategies. acs.org
Oxidative C–S Bond Cleavage Cleavage of the carbon-sulfur bond to introduce new functional groups (e.g., nitriles, amides).Cyanide-free synthesis of nitriles from readily available sulfur compounds. nih.gov
Radical Reactions Generation of thiyl radicals for addition reactions or as radical scavengers.Polymer chemistry, synthesis of thioacetals, and biological applications. britannica.comyoutube.com
Decarboxylative Thioetherification Using aryl acids as arylation agents for C-S bond formation, activating a C(aryl)-C bond.Provides an alternative, less toxic route for synthesizing thioethers. nih.gov

Advancements in Computational Modeling for Predictive Synthesis and Rational Material Design

Computational chemistry has become an indispensable tool for accelerating materials discovery and understanding complex reaction mechanisms. For sulfane derivatives, future research will increasingly rely on computational modeling to guide experimental work. Techniques like Density Functional Theory (DFT) can predict the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.gov This predictive power is crucial for understanding reaction pathways, calculating transition state energies, and explaining observed regioselectivity or stereoselectivity in complex reactions. nih.gov

A significant challenge and opportunity lies in predictive synthesis. By simulating potential reactions between various precursors under different conditions, computational models can help identify the most promising synthetic routes before any experiments are conducted, saving significant time and resources. This is particularly valuable for optimizing reaction conditions for greener and more efficient syntheses.

Furthermore, computational modeling is at the heart of rational material design. rsc.org Organosulfur compounds are key components in functional materials, including polymers and materials for electronics and energy storage. nih.gov By modeling how the structure of a sulfane derivative influences its macroscopic properties (e.g., conductivity, thermal stability, optical properties), scientists can design new molecules with tailored functionalities. For example, computational screening could identify sulfane-based structures with optimal properties for use as dielectric materials in capacitors or as components in rechargeable batteries. rsc.orgnih.gov

Table 3: Computational Approaches in Sulfane Research
Computational MethodApplication in Sulfane ChemistryKey OutcomesReference(s)
Density Functional Theory (DFT) Elucidation of reaction mechanisms; prediction of electronic and geometric structures.Understanding competing reaction pathways; predicting stability of intermediates. nih.gov
Molecular Dynamics (MD) Simulation of material behavior over time at the atomic scale.Predicting material properties like phase transitions and diffusion mechanisms.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in complex environments (e.g., with explicit solvent or in enzymes).Accurate modeling of reaction energetics in realistic conditions.N/A
High-Throughput Virtual Screening Rapidly assessing large libraries of virtual compounds for desired properties.Identification of promising candidates for synthesis and testing. rsc.org

Integration with High-Throughput Screening, Flow Chemistry, and Automated Synthesis Methodologies

The traditional, one-at-a-time batch synthesis approach is often too slow for the rapid discovery and optimization required in modern chemistry. Future progress in the study of sulfanes will be heavily influenced by the integration of automation and advanced synthesis platforms.

Flow chemistry , where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, better reproducibility, and easier scalability. rsc.org The synthesis of thioethers has been successfully demonstrated in flow systems, allowing for high yields and purities often without the need for chromatographic purification. acs.orgacs.org This technology is ideal for optimizing reaction conditions (e.g., temperature, pressure, reagent ratios) and for the on-demand production of compounds.

High-Throughput Screening (HTS) allows for the rapid testing of hundreds or thousands of reactions or compounds in parallel. nih.gov While often associated with drug discovery, HTS can be adapted to screen for new catalysts, reaction conditions, or novel sulfane derivatives with specific properties. rsc.org For example, an array of potential catalysts could be screened for their effectiveness in a specific C-S coupling reaction, quickly identifying optimal systems.

Automated synthesis platforms combine robotics, software, and chemical reactors to perform multi-step syntheses with minimal human intervention. sigmaaldrich.com These systems can execute entire synthetic sequences, including reaction, workup, and purification. acs.orgacs.org Integrating automated synthesizers with flow reactors and HTS would create a powerful, closed-loop system for discovery. Such a system could autonomously propose, synthesize, and test new sulfane derivatives, dramatically accelerating the pace of research in this field.

Table 4: Comparison of Batch vs. Flow Chemistry for Sulfane Synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-bromobenzyl)(4-fluorophenyl)sulfane, and how can purity be optimized?

  • Methodology : The compound can be synthesized via transition-metal-free coupling reactions. A typical approach involves reacting 3-bromobenzyl halides with 4-fluorothiophenol derivatives in the presence of a strong base (e.g., KOtBu) and polar solvents like DMSO. For example, analogous sulfane syntheses achieved yields of 63–86% using flash column chromatography for purification .
  • Optimization : Purity (>95%) is achievable by controlling stoichiometric ratios (e.g., 1:1 aryl halide to thiol), reaction time (24–48 hours), and post-synthesis purification via gradient elution in chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and substituent effects. For instance, ¹⁹F NMR is critical for detecting electronic perturbations from the 4-fluorophenyl group .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures minimal side products. MS (ESI or EI) should show molecular ion peaks matching the theoretical m/z (e.g., ~305 for analogous sulfanes) .

Advanced Research Questions

Q. How do reaction mechanisms differ between transition-metal-free and electro-reductive coupling methods for sulfane synthesis?

  • Transition-Metal-Free : Base-promoted nucleophilic aromatic substitution (SNAr) dominates, where thiolate anions attack electron-deficient aryl halides. Steric hindrance from the 3-bromo substituent may slow kinetics, requiring elevated temperatures .
  • Electro-Reductive Coupling : Earth-abundant metal catalysts (e.g., Ni/Fe) enable cross-electrophile coupling at lower temperatures. This method avoids harsh bases and improves selectivity for bulky substrates like 3-bromobenzyl derivatives .

Q. What strategies resolve contradictions in sulfane sulfur quantification across biological and chemical studies?

  • Issue : Traditional methods (e.g., cyanolysis) may overestimate sulfane sulfur due to interference from other labile sulfur species.
  • Resolution : Combine multiple techniques:

  • Fluorescent Probes : Use SSP4 for selective detection via sulfane-mediated cyclization, validated by HPLC .
  • Reduction-Based Assays : Treat samples with DTT to convert sulfane sulfur to H₂S, followed by monobromobimane trapping and LC-MS quantification .

Q. How does the 3-bromo substituent influence the reactivity of this compound in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing bromine atom deactivates the benzyl ring, reducing susceptibility to electrophilic attacks but enhancing stability in radical-mediated reactions.
  • Steric Effects : The 3-bromo group creates steric hindrance, favoring para-substitution in subsequent reactions. This was observed in analogous sulfanes where bromine directed coupling to the less hindered position .

Q. What biological assays are suitable for studying sulfane sulfur donors like this compound?

  • Antioxidant Activity : Measure ROS scavenging in cell cultures using fluorescent dyes (e.g., DCFH-DA). Compare results to controls lacking sulfane sulfur .
  • Gene Regulation : Use bacterial models (e.g., E. coli) to assess MarR family protein modulation via sulfane sulfur. Monitor gene expression changes via qPCR or reporter plasmids .

Critical Considerations

  • Stereoelectronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize transition states in nucleophilic substitutions but reduce electrophilic aromatic substitution reactivity.
  • Biological Relevance : Sulfane sulfurs’ ability to modify cysteine residues in proteins (e.g., MarR family regulators) highlights potential therapeutic applications in redox-related diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.